molecular formula C11H15N3O4S B14451873 N~2~-(Benzenesulfonyl)-L-glutamamide CAS No. 77868-08-7

N~2~-(Benzenesulfonyl)-L-glutamamide

Katalognummer: B14451873
CAS-Nummer: 77868-08-7
Molekulargewicht: 285.32 g/mol
InChI-Schlüssel: HVUNEICOGCOCHG-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-(Benzenesulfonyl)-L-glutamamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to the L-glutamamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Benzenesulfonyl)-L-glutamamide typically involves the reaction of L-glutamic acid with benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of N2-(Benzenesulfonyl)-L-glutamamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction parameters. The purification of the final product is achieved through crystallization or chromatography techniques to ensure the desired quality and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

N~2~-(Benzenesulfonyl)-L-glutamamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N2-(Benzenesulfonyl)-L-glutamamide include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

N~2~-(Benzenesulfonyl)-L-glutamamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N2-(Benzenesulfonyl)-L-glutamamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N2-(Benzenesulfonyl)-L-glutamamide include:

Uniqueness

N~2~-(Benzenesulfonyl)-L-glutamamide is unique due to its specific structure, which combines the benzenesulfonyl group with the L-glutamamide moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

77868-08-7

Molekularformel

C11H15N3O4S

Molekulargewicht

285.32 g/mol

IUPAC-Name

(2S)-2-(benzenesulfonamido)pentanediamide

InChI

InChI=1S/C11H15N3O4S/c12-10(15)7-6-9(11(13)16)14-19(17,18)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H2,12,15)(H2,13,16)/t9-/m0/s1

InChI-Schlüssel

HVUNEICOGCOCHG-VIFPVBQESA-N

Isomerische SMILES

C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)N

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.